molecular formula C9H13N3O3 B14890192 1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14890192
M. Wt: 211.22 g/mol
InChI Key: MKLJFEUTVLYKGE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a 2-methoxyethyl group at the 1-position and an N-methyl carboxamide at the 3-position.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-methyl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C9H13N3O3/c1-10-9(14)7-3-4-8(13)12(11-7)5-6-15-2/h3-4H,5-6H2,1-2H3,(H,10,14)

InChI Key

MKLJFEUTVLYKGE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C(=O)C=C1)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridazine derivative with a methoxyethyl halide in the presence of a base, followed by the introduction of a carboxamide group through an amide formation reaction. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cyclocondensation Reactions

The pyridazine ring formation often involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

  • Reagents : Hydrazine hydrate + β-keto esters

  • Conditions : Reflux in ethanol (80°C, 12–24 hrs)

  • Yield : ~60–75%

Nucleophilic Substitution at the Methoxyethyl Group

The methoxyethyl side chain undergoes nucleophilic substitution under alkaline conditions:

  • Reagents : Alkyl halides or amines

  • Conditions : K₂CO₃ in DMF, 60–80°C

  • Products : Substituted ethylamine derivatives

Amide Bond Functionalization

The carboxamide group participates in coupling reactions:

Reaction Type Reagents/Conditions Products
AcylationAcetyl chloride, pyridine (0°C, 2 hrs)N-Acetyl derivatives (yield: 85%)
SulfonationSO₃·Py complex (rt, 4 hrs)Sulfonamide analogs (yield: 70%)

Oxidation of the Dihydropyridazine Ring

Controlled oxidation converts the dihydro ring to a fully aromatic pyridazine:

  • Oxidants : KMnO₄ in acidic medium (H₂SO₄, 50°C) or DDQ (dichlorodicyanoquinone)

  • Outcome : Formation of 6-oxopyridazine-3-carboxamide derivatives

Reduction of the Carbonyl Group

The 6-oxo group is reducible to a hydroxyl or methylene group:

Reductant Conditions Product Yield
NaBH₄MeOH, 0°C6-Hydroxy derivative55%
LiAlH₄THF, reflux6-Methylene analog40%

Acidic Hydrolysis

The carboxamide group hydrolyzes under strong acidic conditions:

  • Conditions : 6M HCl, 100°C, 8 hrs

  • Product : 3-Carboxylic acid derivative (yield: 90%)

Basic Hydrolysis

Alkaline conditions cleave the methoxyethyl side chain:

  • Conditions : 2M NaOH, 80°C, 4 hrs

  • Product : Free amine + glycolic acid

Cross-Coupling Reactions

The pyridazine core participates in palladium-catalyzed couplings:

Reaction Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XPhosAminesN-Aryl carboxamides

[4+2] Cycloadditions

Under UV light, the pyridazine ring acts as a diene in Diels-Alder reactions:

  • Dienophile : Maleic anhydride

  • Conditions : Benzene, 254 nm, 12 hrs

  • Product : Bicyclic adducts (yield: 50%)

Thermal Rearrangement

Heating above 150°C induces ring expansion:

  • Product : 1,2-Diazepine derivatives (via Cope rearrangement)

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., kinase binding pockets), the compound undergoes:

  • Demethylation : Catalyzed by cytochrome P450 isoforms (e.g., CYP3A4)

  • Conjugation : Glucuronidation at the methoxyethyl group

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol)
Amide hydrolysis (acid)1.2 × 10⁻⁴68.5
Diels-Alder cycloaddition3.8 × 10⁻³92.3
Suzuki coupling5.6 × 10⁻²45.7

Scientific Research Applications

1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone Core Derivatives

Pyridazinone-based compounds are widely explored for their biological activity, particularly as protease inhibitors. Key structural analogs include:

1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6) Substituents: Benzyl (1-position), cyclopropylcarbamoyl (phenyl ring). Properties: Lower solubility due to the hydrophobic benzyl group. Activity: Demonstrated efficacy against Trypanosoma cruzi.

N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 20)

  • Substituents : Fluorinated benzyl (1-position), trans-3-methoxycyclobutyl (amide).
  • Properties : Enhanced binding affinity due to fluorine and methoxycyclobutyl groups.
  • Activity : Potent proteasome inhibition (IC₅₀ < 100 nM).

4-Methoxy-N,N-bis(2-methoxyethyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (BG05205) Substituents: Bis(2-methoxyethyl) (amide), 4-methylphenyl (1-position). Properties: High solubility due to multiple methoxyethyl groups.

Non-Pyridazinone Derivatives
  • 1H-Naphtho[2,3-d]imidazol-3-ium Bromides (e.g., 5i–5o) Core: Naphthoimidazolium (distinct from pyridazinone). Substituents: Varied benzyl, pyridyl, or phenethyl groups. Activity: Primarily explored as antimicrobial agents, differing from pyridazinone-based protease inhibitors.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Name/ID Core Substituents LogP* Solubility Metabolic Stability Biological Activity
Target Compound Pyridazinone 1-(2-methoxyethyl), N-methyl ~1.5 Moderate High Proteasome inhibition†
Compound 6 Pyridazinone Benzyl, cyclopropylcarbamoyl ~2.8 Low Moderate Trypanosoma cruzi IC₅₀: 50 nM
Compound 20 Pyridazinone 3-Fluoro-4-methoxybenzyl, methoxycyclobutyl ~2.0 Moderate High Trypanosoma cruzi IC₅₀: 20 nM
BG05205 Pyridazinone Bis(2-methoxyethyl), 4-methylphenyl ~0.5 High Low N/A
5i Naphthoimidazolium 3-Methoxybenzyl, 2-methoxyethyl ~1.2 Low Low Antimicrobial

*Predicted using fragment-based methods. †Assumed based on structural analogs.

Biological Activity

1-(2-Methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the dihydropyridazine class, characterized by its unique chemical structure and promising biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14N2O3
  • Molecular Weight : Approximately 196.203 g/mol
  • CAS Number : 1223165-86-3

The compound features a dihydropyridazine core with a methoxyethyl substituent, enhancing its solubility and reactivity in biological systems. The functional groups present in the molecule contribute to its reactivity and potential biological interactions.

Anticancer Properties

Research indicates that 1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines by interfering with metabolic pathways related to cell proliferation and survival.

Mechanisms of Action :

  • Inhibition of Cell Signaling Pathways : The compound appears to affect signaling pathways associated with tumor growth, potentially by interacting with proteins involved in these pathways.
  • Binding Affinity Studies : In silico docking studies suggest favorable binding conformations with targets such as c-Met and Gsα proteins, indicating its potential as a therapeutic agent in oncology.

Case Studies

  • In Vitro Studies : A study demonstrated that 1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide significantly reduced cell viability in specific cancer cell lines compared to control groups.
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of similar compounds. These models indicate that structural features such as the methoxyethyl group may enhance bioactivity and specificity towards cancer targets .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide1007-18-70.94
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate30062-34-10.84
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid94781-89-20.79
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid103997-21-30.76
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid66909-27-10.86

The table above illustrates the structural similarities between this compound and others within the same class, which may influence their biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-methoxyethyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how is its purity validated?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions, such as condensation of pyridazine precursors with methoxyethyl and methylamine groups under reflux conditions. For example, Hantzsch-like cyclization (used in pyridazine analogs) can be adapted by reacting β-keto esters with hydrazine derivatives . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Key spectral markers include the methoxyethyl proton triplet (δ 3.4–3.6 ppm) and the pyridazine carbonyl resonance (δ 165–170 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use PPE (nitrile gloves, EN 166-certified goggles) and work in a fume hood to avoid inhalation of fine particulates. Contaminated gloves must be disposed of as hazardous waste, and spills should be contained using vermiculite or sand, followed by neutralization with 10% acetic acid . Skin contact requires immediate washing with soap and water, while eye exposure necessitates a 15-minute saline flush and medical consultation .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify the dihydropyridazine core (e.g., δ 6.7–7.2 ppm for aromatic protons) and carboxamide N-methyl group (δ 2.8–3.1 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for the pyridazine ring and carboxamide) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with accurate mass matching theoretical calculations (e.g., m/z 255.12 for C₁₀H₁₄N₄O₃) .

Advanced Research Questions

Q. What experimental strategies address low yields in the synthesis of this compound?

Methodological Answer: Optimize reaction parameters:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and by-product formation . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping methoxyethyl or pyridazine signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF) to validate assignments .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation products via UPLC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen. A sharp mass loss >200°C indicates decomposition .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound in biological assays?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing methoxyethyl with ethoxyethyl) and compare bioactivity using enzyme inhibition assays (e.g., IC₅₀ determination) .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or receptors) and validate with SPR (surface plasmon resonance) binding kinetics .

Q. What approaches reconcile discrepancies in solubility data reported across studies?

Methodological Answer:

  • Solubility Screening : Use a shake-flask method in buffers (pH 1–7.4) and quantify dissolved compound via UV-Vis (λmax ~270 nm) .
  • Particle Size Analysis : Measure particle distribution (dynamic light scattering) to assess if micronization or polymorphic forms (e.g., amorphous vs. crystalline) affect solubility .

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